molecular formula C22H21FN2O5S2 B2810008 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 896328-20-4

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2810008
CAS No.: 896328-20-4
M. Wt: 476.54
InChI Key: MNHMZUBCXWPQOT-UHFFFAOYSA-N
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Description

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-(4-methoxybenzyl)ethanediamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a thienyl group, and a methoxybenzyl group

Scientific Research Applications

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-(4-methoxybenzyl)ethanediamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-(4-methoxybenzyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-thienylethylamine to form an intermediate, which is then reacted with 4-methoxybenzylamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Mechanism of Action

The mechanism of action of N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. The fluorophenyl and thienyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxybenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-fluorophenyl)ethyl]-N’-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanediamide
  • N-{2-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N’-(2-methoxybenzyl)ethanediamide

Uniqueness

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N’-(4-methoxybenzyl)ethanediamide is unique due to the presence of the methoxybenzyl group, which can enhance its binding affinity and specificity compared to similar compounds. Additionally, the combination of fluorophenyl and thienyl groups provides a distinct chemical profile that can be exploited in various applications.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-17-8-4-15(5-9-17)13-24-21(26)22(27)25-14-20(19-3-2-12-31-19)32(28,29)18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHMZUBCXWPQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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